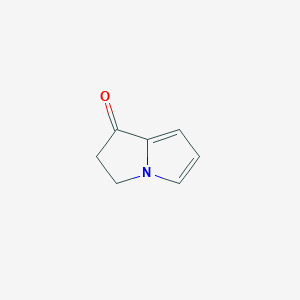

2,3-dihydro-1H-pyrrolizin-1-one

Description

Properties

IUPAC Name |

2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-7-3-5-8-4-1-2-6(7)8/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGLKOLYBRHCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169366 | |

| Record name | 3H-1,2-Dihydro-1-pyrrolizinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17266-64-7 | |

| Record name | 3H-1,2-Dihydro-1-pyrrolizinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17266-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2-Dihydro-1-pyrrolizinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-1,2-DIHYDRO-1-PYRROLIZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292J811G3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolizin 1 One and Its Derivatives

Classical and Conventional Synthetic Routes

Conventional methods for synthesizing the pyrrolizinone core often rely on building the bicyclic system through sequential reactions or by modifying a pre-existing pyrrolizine structure.

The construction of the 2,3-dihydro-1H-pyrrolizin-1-one ring system has been historically achieved through multi-step sequences. One established method begins with readily available starting materials like L-proline, which can be reacted with reagents such as β-ethoxyvinyl trifluoromethyl ketone in a two-stage process to yield the pyrrolizine core. nbuv.gov.ua This approach highlights the use of amino acids as chiral precursors for building complex heterocyclic structures.

Another classical strategy involves the condensation of a pyrrolidine-based precursor followed by an intramolecular cyclization. For instance, the condensation of 2-methoxy-Δ¹-pyrroline with substituted phenylacetonitriles yields α-aryl-α-pyrrolidin-2-ylideneacetonitriles. rsc.org These intermediates can then undergo intramolecular nucleophilic aromatic substitution, facilitated by reagents like sodium hydride and copper(I) bromide, to form the fused bicyclic system of a pyrrolo[1,2-a]indole, a related structural class. rsc.org A similar foundational concept involves the acylation of N-vinylpyrrolidin-2-one with an aromatic ester like ethyl benzoate, followed by acid-catalyzed hydrolysis and cyclization to form a pyrroline (B1223166) ring, demonstrating a versatile method for creating the five-membered nitrogen-containing ring that is a key component of the pyrrolizine system. orgsyn.org

Once the 2,3-dihydro-1H-pyrrolizine core is formed, it can be further modified through functionalization, most commonly via electrophilic substitution reactions on the electron-rich pyrrole (B145914) ring. A notable example is the functionalization of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine. nbuv.gov.ua This pre-formed pyrrolizine can undergo selective halogenation at the 5-position of the pyrrole ring using N-halosuccinimides (NCS, NBS, NIS) in dimethylformamide (DMF). nbuv.gov.ua Similarly, acylation reactions can be performed; treatment with trifluoroacetic anhydride (B1165640) (TFAA) in dichloromethane (B109758) leads to the introduction of a trifluoroacetyl group at the α-position of the pyrrole ring. nbuv.gov.ua These methods provide a direct route to novel substituted pyrrolizine derivatives that can serve as building blocks in medicinal chemistry. nbuv.gov.ua

| Reaction Type | Reagent | Solvent | Position of Functionalization | Product |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | DMF | 5 | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| Bromination | N-Bromosuccinimide (NBS) | DMF | 5 | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| Iodination | N-Iodosuccinimide (NIS) | DMF | 5 | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | Dichloromethane | 5 | 5-(Trifluoroacetyl)-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

Advanced and Stereoselective Synthesis

Modern synthetic chemistry has focused on developing more efficient and highly selective methods to control the three-dimensional structure of molecules, which is crucial for their biological activity.

Creating specific stereoisomers (enantiomers) of this compound derivatives is a key objective, particularly for pharmaceutical applications. nih.govacs.org

A significant advancement in the enantioselective synthesis of substituted 2,3-dihydro-1H-pyrrolizin-1-ones involves a Lewis base-catalyzed N-allylation of N-silyl pyrrole latent nucleophiles. nih.govacs.org This multi-step route provides access to enantioenriched pyrrolizinones, which have been investigated as potential treatments for Alzheimer's disease. nih.govacs.org The key step is the enantioselective N-allylation of an N-silyl pyrrole with an allylic fluoride, catalyzed by a chiral Lewis base. nih.govconsensus.app This is followed by a hydrogenation step and a diastereoselective Friedel-Crafts cyclization to construct the final bicyclic ketone. nih.govacs.org This efficient sequence demonstrates a powerful strategy for creating chiral pyrrolizinone structures. consensus.app

| Step | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | Enantioselective N-allylation | N-silyl pyrrole, Allylic fluoride, Chiral Lewis base | Formation of an enantioenriched N-allyl pyrrole |

| 2 | Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Saturation of the allylic double bond |

| 3 | Friedel-Crafts Cyclization | Lewis acid or Brønsted acid | Diastereoselective ring closure to form the pyrrolizinone |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. A notable example is the highly enantioselective [6+2] cycloaddition reaction to form densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols, which are direct precursors or derivatives of pyrrolizinones. nih.gov In this process, a chiral BINOL-derived phosphoric acid catalyzes the reaction between a 1H-pyrrole-2-carbinol and an aryl acetaldehyde. nih.gov The reaction proceeds through the in-situ formation of a hydrogen-bonded 2-methide-2H-pyrrole intermediate, which then undergoes a formal [6+2] cycloaddition with the enol form of the aldehyde. nih.gov This one-step method efficiently generates the pyrrolizine core with three contiguous stereocenters, often with high yields, diastereoselectivity, and enantioselectivity. nih.gov

| Pyrrole Substrate | Aldehyde Substrate | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (1H-pyrrol-2-yl)(phenyl)methanol | Phenylacetaldehyde | Chiral Phosphoric Acid | Good | High | High |

| (5-methyl-1H-pyrrol-2-yl)(phenyl)methanol | p-Methoxyphenylacetaldehyde | Chiral Phosphoric Acid | Good | High | High |

| (4-phenyl-1H-pyrrol-2-yl)(phenyl)methanol | p-Methoxyphenylacetaldehyde | Chiral Phosphoric Acid | 26% | - | Moderate |

Enantioselective Methodologies

Copper Hydride Catalyzed Hydrosilylation Approaches

Copper(I) hydride (CuH) catalysis has emerged as a powerful tool for the asymmetric hydrosilylation of various functional groups, including ketones. This methodology offers a mild and efficient route to chiral alcohols, which can be valuable intermediates in the synthesis of complex molecules. In the context of this compound derivatives, this approach can be envisioned for the stereoselective reduction of a ketone precursor.

Research has demonstrated that in situ generated CuH, often ligated by a chiral phosphine (B1218219) ligand, can effectively catalyze the hydrosilylation of heteroaromatic ketones. nih.gov For instance, the use of a nonracemic ligand like DTBM-SEGPHOS with a copper source and a silane, such as polymethylhydrosiloxane (B1170920) (PMHS), allows for the highly enantioselective reduction of a variety of heteroaromatic ketones under mild conditions. nih.gov This method is characterized by high substrate-to-ligand ratios, making it an economically attractive process. nih.gov While not explicitly detailed for a direct precursor to the parent this compound, the principles of this methodology are readily applicable to suitably substituted pyrrole or pyrrolizine intermediates bearing a ketone functionality.

Table 1: Key Features of Copper Hydride Catalyzed Hydrosilylation

| Feature | Description |

| Catalyst | In situ generated Copper(I) Hydride with a chiral ligand (e.g., DTBM-SEGPHOS) |

| Hydride Source | Polymethylhydrosiloxane (PMHS) |

| Substrates | Heteroaromatic ketones |

| Reaction Conditions | Mild |

| Key Advantage | High enantioselectivity and substrate-to-ligand ratios |

Diastereoselective Synthesis

Intramolecular Friedel-Crafts Cyclization Pathways

A significant strategy for the construction of the this compound ring system involves an intramolecular Friedel-Crafts cyclization. This reaction typically proceeds from a 1-substituted pyrrole derivative bearing a suitable carboxylic acid or acyl halide functionality on the substituent.

One reported pathway involves the enantioselective N-allylation of N-silyl pyrrole latent nucleophiles with allylic fluorides, followed by hydrogenation and a diastereoselective Friedel-Crafts cyclization to yield enantioenriched 2,3-dihydro-1H-pyrrolizin-1-ones. consensus.app This multi-step sequence provides an effective route to chiral derivatives of the target compound.

Another example demonstrates the synthesis of 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones. europub.co.uk This method begins with the condensation of 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters with 2,5-dimethoxytetrahydrofuran (B146720) to form 4,4,4-trifluoro-3-aryl-3-(1H-pyrrol-1-yl)methylbutanoic acid methyl esters. These intermediates are then cyclized via an intramolecular Friedel-Crafts reaction using a Lewis acid such as boron tribromide to afford the desired trifluoromethyl-substituted pyrrolizinones. europub.co.uk

Table 2: Examples of Intramolecular Friedel-Crafts Cyclization for Pyrrolizinone Synthesis

| Starting Material | Key Reagents | Product | Reference |

| N-silyl pyrrole, Allylic fluoride | Lewis Base, H₂, Lewis Acid | Enantioenriched this compound derivatives | consensus.app |

| 3-Amino-3-aryl-4,4,4-trifluorobutanoic acid methyl ester | 2,5-Dimethoxytetrahydrofuran, Boron tribromide | 3-Aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones | europub.co.uk |

Green Chemistry and Sustainable Synthetic Protocols

Aqueous Reaction Conditions in Annulation Processes

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the most desirable. While organic solvents are prevalent in the synthesis of heterocyclic compounds, the development of aqueous reaction conditions is a significant goal. For the synthesis of pyrrolizine derivatives, annulation processes, which involve the formation of a ring on an existing one, can potentially be adapted to aqueous media. Although specific examples for the direct synthesis of this compound in water are not extensively documented in the provided search results, the broader field of organic synthesis in water is rapidly expanding. The development of water-tolerant catalysts and reaction conditions for annulation reactions represents a promising future direction for the sustainable synthesis of this and other important heterocyclic frameworks.

One-Pot and Cascade Reaction Strategies

Intermolecular [3+2] Cycloaddition of Azomethine Ylides

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A powerful strategy for the construction of the pyrrolidine (B122466) ring within the this compound scaffold is the intermolecular [3+2] cycloaddition of azomethine ylides.

This approach involves the in-situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile. For instance, azomethine ylides can be generated from the reaction of an α-amino acid, such as proline or sarcosine (B1681465), with a carbonyl compound like ninhydrin (B49086). researchgate.net The subsequent reaction of this ylide with a dipolarophile, for example, dialkyl acetylenedicarboxylates, in an alcoholic solvent, leads to the formation of functionalized dihydro-1H-pyrrolizine derivatives in a one-pot manner. researchgate.net

This methodology allows for the rapid assembly of the bicyclic pyrrolizine core with the introduction of various substituents depending on the choice of starting materials. The reaction is often highly regioselective and can be used to generate a library of diverse pyrrolizine derivatives. rsc.org

Table 3: One-Pot Synthesis of Dihydro-1H-pyrrolizine Derivatives via [3+2] Cycloaddition

| Azomethine Ylide Source | Dipolarophile | Product | Reference |

| Proline and Ninhydrin | Dialkyl acetylenedicarboxylates | Functionalized dihydro-1H-pyrrolizine derivatives | researchgate.net |

| Glycine esters and O-hydroxyarylaldehydes | Intramolecular 1,3-dienyl ester | Tricyclic pyrrolidinochromenes | rsc.org |

Acid-Mediated N-H/α,β-C(sp³)–H Trifunctionalization of Pyrrolidine

A notable advance in the synthesis of 2,3-dihydro-1H-pyrrolizine derivatives involves a one-pot, acid-mediated trifunctionalization of pyrrolidine. This methodology proceeds without the need for metallic reagents or external oxidants, presenting a greener alternative to many traditional synthetic routes. nih.gov The core of this transformation is an intermolecular [3+2] cycloaddition reaction.

The process begins with the in situ generation of an azomethine ylide from pyrrolidine. This is achieved under acidic conditions, which facilitates the trifunctionalization across the N-H and both the α- and β-sp³-hybridized carbon-hydrogen bonds of the pyrrolidine ring. The resulting azomethine ylide then readily participates in a [3+2] cycloaddition with various acrylic esters. This reaction is characterized by its mild conditions and high yields, providing a straightforward and efficient pathway to a range of 2,3-dihydro-1H-pyrrolizine derivatives. nih.gov

Vinylogous Hydrazone Activation in Cycloaddition

Organocatalysis offers a powerful, metal-free approach for the stereoselective synthesis of 2,3-dihydro-1H-pyrrolizines. One such strategy leverages the activation of vinylogous hydrazones in a formal (3+2)-cycloaddition reaction. researchgate.netchemrxiv.orgresearchgate.net This method utilizes a pyrrole-based hydrazone, which, in the presence of an aminocatalyst, reacts with α,β-unsaturated aldehydes. chemrxiv.orgresearchgate.net

The key to this transformation is the aminocatalytic iminium ion activation of the α,β-unsaturated aldehyde. This activation renders the aldehyde sufficiently electrophilic to react with the nucleophilic pyrrole-based hydrazone. The reaction proceeds with high chemical yields and excellent stereocontrol, affording highly functionalized 2,3-dihydro-1H-pyrrolizine products. chemrxiv.orgresearchgate.net A significant application of this methodology has been demonstrated in the first organocatalytic synthesis of Ketorolac, a well-known non-steroidal anti-inflammatory drug. chemrxiv.orgresearchgate.net

Gold(I)-Catalyzed Construction of Dihydropyrrolizines

Gold(I) catalysis has emerged as a versatile tool in modern organic synthesis, enabling a variety of complex transformations. While direct gold-catalyzed synthesis of the this compound core is not extensively documented in the provided results, the broader applicability of gold catalysis for constructing related nitrogen-containing heterocycles is well-established. psu.edunih.govnih.govntnu.edursc.org For instance, gold(I) catalysts have been effectively used in the construction of dihydropyridines from propargylamines and methyl propiolate. psu.edu This reaction proceeds via a plausible mechanism involving the amination of the gold(I) catalyst, followed by a series of insertions and cyclizations. psu.edu

Furthermore, gold(I) catalysts have been successfully employed in the enantioselective synthesis of other heterocycles like pyrazolidines and isoxazolidines through the hydroamination and hydroalkoxylation of allenes. nih.gov These examples highlight the potential of gold catalysis to be adapted for the synthesis of dihydropyrrolizine structures, possibly through intramolecular cyclization of appropriately functionalized alkynes or allenes. nih.govntnu.edu

Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for modulating its biological activity and exploring its structure-activity relationships. Various synthetic methods have been developed to introduce a range of substituents onto this core structure.

Introduction of Halogenated Moieties

Halogenated derivatives of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine have been synthesized through electrophilic halogenation. nbuv.gov.ua Starting with the parent 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, treatment with N-halosuccinimides (NCS, NBS, and NIS) in dimethylformamide (DMF) affords the corresponding 5-halogenated products in high yields. This reaction provides a direct and efficient route to introduce chloro, bromo, and iodo substituents at the C5 position of the pyrrole ring. nbuv.gov.ua

Table 1: Synthesis of 5-Halogeno-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines

| Entry | Halogenating Agent | Product | Yield (%) |

| 1 | N-Chlorosuccinimide (NCS) | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

| 2 | N-Bromosuccinimide (NBS) | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

| 3 | N-Iodosuccinimide (NIS) | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

Acylation and Other Carbonyl Functionalizations

The introduction of acyl groups at the 5-position of the 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine core has been achieved through Friedel-Crafts-type acylation reactions. nbuv.gov.ua For example, reaction with acetic anhydride in the presence of a Lewis acid catalyst like boron trifluoride etherate yields the 5-acetyl derivative. nbuv.gov.ua Similarly, the use of trichloroacetyl chloride provides the corresponding 5-trichloroacetylated product. nbuv.gov.ua

Furthermore, the 5-position can be functionalized with an ethoxycarbonyl group using ethyl 2-chloro-2-oxoacetate. The resulting product can then be hydrolyzed to the corresponding carboxylic acid, providing a handle for further synthetic modifications. nbuv.gov.ua

Table 2: Acylation of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine

| Entry | Acylating Agent | Product | Yield (%) |

| 1 | Acetic Anhydride / BF₃·Et₂O | 5-Acetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | 58 |

| 2 | Trichloroacetyl chloride | 5-Trichloroacetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Not specified |

| 3 | Ethyl 2-chloro-2-oxoacetate | Ethyl 2-oxo-2-(7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)acetate | Not specified |

| 4 | Product from Entry 3 (hydrolysis) | 2-Oxo-2-(7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)acetic acid | 72 (from starting pyrrolizine) |

Trifluoromethylated Derivatives

The synthesis of trifluoromethylated this compound analogues is of significant interest due to the unique properties conferred by the trifluoromethyl group. A key starting material for these syntheses is 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, which can be prepared on a gram scale from L-proline and β-ethoxyvinyl trifluoromethyl ketone. nbuv.gov.ua

This precursor can then be subjected to various electrophilic substitution reactions, as detailed in the sections on halogenation and acylation, to generate a library of 5-substituted-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines. nbuv.gov.ua These trifluoromethyl-containing building blocks are considered promising for applications in medicinal chemistry. nbuv.gov.ua

Hydroxymethylated Derivatives

The introduction of a hydroxymethyl group to the this compound framework, particularly in the form of 7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol, also known as dehydroheliotridine, is of significant interest. While this compound is well-documented as a primary metabolic product of pyrrolizidine (B1209537) alkaloids like lasiocarpine (B1674526) and heliotrine (B1673042) through in-vitro studies with rat liver microsomes, its direct laboratory synthesis presents considerable complexity. ijpcbs.com

The total synthesis of related necine bases, such as (+)-heliotridine, often involves intricate, multi-step sequences. For instance, one reported synthesis of (+)-heliotridine starts from L-malic acid and employs a highly selective 1,3-dipolar cycloaddition of a chiral N-oxide with ethyl 4-bromocrotonate as a key step to construct the core bicyclic system. This approach, while effective for the related alkaloid, underscores the advanced synthetic strategies required to access these hydroxymethylated structures, which are distinct from simple functionalization of a pre-existing this compound core.

A more direct, albeit still challenging, approach to functionalizing the pyrrolizine ring system involves electrophilic substitution reactions. The Vilsmeier-Haack reaction, which uses a reagent typically formed from phosphorus oxychloride and dimethylformamide, is a classic method for formylating activated aromatic and heteroaromatic rings. This reaction could theoretically be applied to a suitable 2,3-dihydro-1H-pyrrolizine precursor to install a formyl group, which could then be reduced to the desired hydroxymethyl group using a standard reducing agent like sodium borohydride. While the direct application of this two-step sequence (formylation followed by reduction) to this compound itself is not extensively detailed in readily available literature, it represents a plausible and established chemical strategy for achieving such a transformation.

Spiropyrrolizine Synthesis via Cycloaddition Reactions

A highly efficient and stereoselective method for constructing complex spiropyrrolizine and spiropyrrolidine derivatives is the one-pot, three-component [3+2] cycloaddition reaction. This methodology is a powerful tool in diversity-oriented synthesis, allowing for the rapid assembly of intricate molecular architectures from simple starting materials.

The reaction typically involves the in situ generation of an unstable azomethine ylide from the condensation of a secondary amino acid, such as L-proline, and an isatin (B1672199) derivative. This 1,3-dipole then reacts with a dipolarophile, for example, an α,β-unsaturated ketone or a 5-arylidene thiazolidine-2,4-dione, to yield the spiro-fused heterocyclic product. The process is characterized by its high regioselectivity, where the azomethine ylide adds to the dipolarophile in a specific orientation.

Research has demonstrated the use of novel catalysts to enhance the efficiency and green credentials of this reaction. For instance, L-proline functionalized manganese ferrite (B1171679) nanorods have been successfully employed as a reusable, magnetic nanocatalyst for the synthesis of spiro-substituted thiazolidine (B150603) compounds. This catalytic approach not only facilitates high yields and diastereoselectivity but also simplifies catalyst recovery and reuse. The stereochemistry of the resulting spiro compounds, which contain a shared sp³ carbon atom at the junction of two rings, has been rigorously established using advanced NMR spectroscopy techniques.

| Reactant 1 (Dipole Precursor) | Reactant 2 (Dipole Precursor) | Reactant 3 (Dipolarophile) | Key Reaction Type | Resulting Core Structure |

|---|---|---|---|---|

| Isatin | L-Proline | (E)-3-(furan-2-ylmethylene)-5-methyl-1,3-oxazinane-2,4-dione | 1,3-Dipolar Cycloaddition | Spirooxindolo-pyrrolizidine |

| Isatin | Sarcosine | 5-Arylidene thiazolidine-2,4-dione | 1,3-Dipolar Cycloaddition | Spiro-substituted thiazolidine |

| Isatin | Thiaproline | α,β-Unsaturated Ketones | 1,3-Dipolar Cycloaddition | Spirooxindolo-pyrrolothiazole |

Carbazide and Semicarbazide (B1199961) Analogues

Novel carbazide and semicarbazide analogues of this compound have been synthesized, starting from 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. The synthetic routes for these derivatives involve multi-step procedures tailored to construct the desired carbazide or semicarbazide moiety at the C1 position of the pyrrolizine ring.

The general synthetic pathway begins with the esterification of the starting carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbohydrazide. From this central intermediate, two distinct paths are taken to achieve the final products.

Carbazide Analogues: To synthesize the carbazide derivatives, the carbohydrazide (B1668358) intermediate is condensed with various substituted aromatic aldehydes. This condensation reaction forms a Schiff base, yielding 1-(5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbonyl)-5-(substituted benzylidene) carbazide. Subsequent reduction of the benzylidene double bond, for example using ammonium (B1175870) formate (B1220265) with a palladium-charcoal catalyst, produces the final saturated carbazide analogues with reported yields ranging from 60-90%.

Semicarbazide Analogues: For the synthesis of semicarbazide derivatives, the carbohydrazide is first converted into an intermediate 5-(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1,3,4-oxadiazol-2(3H)-one. This heterocyclic intermediate is then reacted with a variety of primary or secondary aliphatic or aromatic amines. The amine attacks the oxadiazolone ring, leading to a ring-opening and rearrangement process that forms the target 1-(5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbonyl)-4-alkyl/aryl semicarbazide derivatives. This method has been shown to produce yields in the range of 56-76%.

The structures of all synthesized compounds were confirmed using spectroscopic methods including IR, ¹H NMR, and mass spectrometry.

| Derivative Type | Key Intermediate | Final Reaction Step | Yield Range |

|---|---|---|---|

| Carbazide Analogues | 1-(5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbonyl)-5-(substituted benzylidene) carbazide | Reduction of benzylidene with Ammonium Formate / Pd-C | 60-90% |

| Semicarbazide Analogues | 5-(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1,3,4-oxadiazol-2(3H)-one | Ring-opening with primary or secondary amines | 56-76% |

Chemical Reactivity and Mechanistic Studies

Electrophilic Reactions on the Pyrrole (B145914) Ring

The pyrrole ring within the 2,3-dihydro-1H-pyrrolizin-1-one structure is susceptible to electrophilic substitution, primarily at the 5-position. This reactivity has been exploited to introduce a variety of functional groups, including halogens and acyl moieties.

The halogenation of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine has been successfully achieved using N-halosuccinimides. nbuv.gov.ua Reactions with N-chloro-, N-bromo-, and N-iodosuccinimide in a solution of dimethylformamide (DMF) at a temperature of 0–5 °C yield the corresponding 5-halogenated derivatives in high yields. The reaction mixture is typically stirred for 5 hours at room temperature. nbuv.gov.ua This method provides a direct route to introduce halogen atoms onto the pyrrole ring, creating valuable building blocks for further chemical synthesis. nbuv.gov.ua

Table 1: Halogenation of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine

| Starting Material | Reagent | Solvent | Temperature | Product |

| 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | N-chlorosuccinimide | DMF | 0–5 °C | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | N-bromosuccinimide | DMF | 0–5 °C | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

| 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | N-iodosuccinimide | DMF | 0–5 °C | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine |

Data sourced from Klipkov & Gerus, 2023. nbuv.gov.ua

Acylation of the 2,3-dihydro-1H-pyrrolizine core has also been explored. While the parent compound may show limited reactivity with weaker acylating agents like acetic anhydride (B1165640) at elevated temperatures, the presence of a catalyst can facilitate the reaction. For instance, 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine reacts with acetic anhydride in the presence of a boron trifluoride–ether complex to afford the 5-acetyl derivative in a moderate yield. nbuv.gov.ua This demonstrates the utility of Lewis acid catalysis in activating the pyrrolizine system towards acylation. nbuv.gov.ua

Trifluoroacetylation of the pyrrole ring occurs readily. The reaction of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with trifluoroacetic anhydride (TFAA) in dichloromethane (B109758) at room temperature leads to the efficient formation of the 5-trifluoroacetyl derivative. nbuv.gov.ua This facile reaction highlights the electron-rich nature of the pyrrole ring and its propensity to react with strong electrophiles. nbuv.gov.ua

Nucleophilic Additions and Substitutions

The carbonyl group at the 1-position of this compound is a key site for nucleophilic attack, enabling the formation of new carbon-carbon bonds through reactions such as the Aldol condensation.

This compound can participate as the ketone component in Aldol-type reactions. A notable example is its reaction with furfuraldehyde, which results in the formation of (E)-2-(2-furylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-one. nih.gov This reaction, a classic example of a crossed-Aldol condensation, involves the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.govwikipedia.org The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone product. wikipedia.org

Table 2: Aldol-Type Reaction of this compound

| Ketone | Aldehyde | Product |

| This compound | Furfuraldehyde | (E)-2-(2-furylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-one |

Data sourced from Acta Crystallographica Section E, 2010. nih.gov

Oxidation and Reduction Transformations

The this compound framework can undergo both oxidation and reduction reactions, leading to a variety of structurally related compounds. Research has shown that derivatives of this scaffold, such as ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates, can be synthesized through cyclization reactions. nih.gov While specific details on the direct oxidation and reduction of the parent this compound are not extensively detailed in the provided search results, the general reactivity of the pyrrolizine nucleus suggests that the double bond in the pyrrole ring could be susceptible to reduction under catalytic hydrogenation conditions. Conversely, oxidation could potentially lead to the formation of further unsaturated or functionalized derivatives. The synthesis of related structures like 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, an impurity of the drug Ketorolac, points to the broad scope of transformations possible on this heterocyclic system. nih.govepichem.com

Elucidation of Reaction Mechanisms

The synthesis and reactivity of the this compound core are governed by intricate reaction mechanisms. Understanding these pathways is essential for controlling reaction outcomes and designing novel synthetic routes. Key areas of investigation include the behavior of organometallic intermediates, the involvement of 1,3-dipoles in cycloaddition reactions, and strategies for reversing the inherent polarity of functional groups to achieve otherwise inaccessible transformations.

Investigation of Lithiated Intermediates in Cyclization

While the direct synthesis of this compound via lithiated intermediates in cyclization is not extensively documented in the literature, the principles of directed ortho-lithiation (DoM) in related heterocyclic systems provide a foundational understanding. DoM is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govbaranlab.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent, such as n-butyllithium. nih.govbaranlab.org The DMG, typically containing a heteroatom like oxygen or nitrogen, coordinates to the lithium cation, facilitating the deprotonation at the adjacent ring position. nih.govbaranlab.org

In the context of pyrrole derivatives, the N-substituent can act as a DMG. For instance, N-protected pyrroles can be selectively lithiated at the C-2 position. researchgate.netuwindsor.ca This regioselectivity is so pronounced that it often overrides the influence of other directing groups on the ring. uwindsor.ca The resulting 2-lithiated pyrrole is a versatile intermediate that can react with various electrophiles. acs.org

Although a direct intramolecular cyclization of a lithiated pyrrole derivative to form the this compound ring system is a plausible synthetic strategy, specific studies detailing this mechanism are scarce. Such a transformation would likely involve an N-substituted pyrrole bearing a side chain with an electrophilic group that could undergo an intramolecular nucleophilic attack by the lithiated carbon on the pyrrole ring. The stereochemistry of such cyclizations can be influenced by factors like the nature of the organolithium reagent and the presence of coordinating groups. nih.gov

Role of Azomethine Ylide Intermediates in Cycloadditions

A significant pathway to the dihydropyrrolizine skeleton involves the [3+2] cycloaddition reaction of azomethine ylides. researchgate.netnih.gov Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, including the condensation of α-amino acids with carbonyl compounds. wikipedia.orgacs.org These ylides are highly reactive intermediates that readily undergo cycloaddition with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered nitrogen-containing heterocycles. wikipedia.orgacs.orgrsc.org

A one-pot synthesis of functionalized dihydro-1H-pyrrolizine derivatives has been reported via the [3+2] cycloaddition reaction of an azomethine ylide with dialkyl acetylenedicarboxylates. researchgate.netnih.govresearchgate.net In this process, the azomethine ylide is generated from the reaction of proline and ninhydrin (B49086). researchgate.netnih.govresearchgate.net The reaction proceeds through the formation of the azomethine ylide, which is then trapped by the dipolarophile. researchgate.netcapes.gov.brresearchgate.net

When sarcosine (B1681465) is used in place of proline, the reaction with ninhydrin and dialkyl acetylenedicarboxylates yields functionalized spiropyrrolizines instead of dihydro-1H-pyrrolizine derivatives. researchgate.netnih.govresearchgate.net With alkyl propiolates as dipolarophiles, stable spirans are formed. researchgate.netnih.gov

The proposed mechanism for the formation of dihydro-1H-pyrrolizine derivatives involves the initial reaction of proline with ninhydrin to form an azomethine ylide. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD). Subsequent transformations of the initial cycloadduct lead to the final dihydro-1H-pyrrolizine product.

| Amino Acid | Dipolarophile | Product Type | Yield (%) |

|---|---|---|---|

| Proline | Dimethyl acetylenedicarboxylate (DMAD) | Dihydro-1H-pyrrolizine derivative | 90 |

| Proline | Diethyl acetylenedicarboxylate (DEAD) | Dihydro-1H-pyrrolizine derivative | 82 |

| Sarcosine | Dimethyl acetylenedicarboxylate (DMAD) | Spiropyrrolizine derivative | 92 |

| Sarcosine | Diethyl acetylenedicarboxylate (DEAD) | Spiropyrrolizine derivative | 85 |

| Proline | Ethyl propiolate | Spiran | 70 |

| Sarcosine | Ethyl propiolate | Spiran | 75 |

Umpolung Strategies and Reactivity Reversal

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that allows for the reversal of the normal reactivity of a functional group. wikipedia.orgyoutube.com This strategy enables the formation of bonds that are not possible through conventional synthetic methods. wikipedia.org For instance, the electrophilic carbon of a carbonyl group can be temporarily converted into a nucleophilic species. youtube.com

While specific applications of umpolung strategies for the direct synthesis or functionalization of this compound are not well-documented, the concept has been widely applied in the synthesis of related heterocyclic systems, such as pyrrolidines. One common approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. nih.govnih.govrsc.orgrsc.org NHCs can react with α,β-unsaturated aldehydes or esters, reversing the polarity of the β-carbon and allowing it to act as a nucleophile. nih.govrsc.org This strategy has been used to synthesize various heterocyclic compounds.

Another umpolung approach involves the use of bifunctional reagents. For example, N-haloalkyl hydroxylamines have been employed as bielectrophilic synthons in a tandem C-C alkylation and umpolung C-N ring-closing reaction with carbonyl nucleophiles to afford functionalized pyrrolidines. acs.org This demonstrates the potential of umpolung strategies to construct complex heterocyclic scaffolds.

Although direct evidence is lacking for this compound, the established principles of umpolung suggest potential synthetic routes. For example, a suitably functionalized pyrrole derivative could undergo an intramolecular reaction where a typically electrophilic center is converted into a nucleophile to facilitate the ring closure to the pyrrolizinone core. Further research is needed to explore these possibilities.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2,3-dihydro-1H-pyrrolizin-1-one, ¹H, ¹³C, and ¹⁹F NMR (for its fluorinated analogs) spectroscopy provide definitive information for structural confirmation and characterization of the carbon framework.

¹H NMR Data Analysis for Structural Confirmation

While specific ¹H NMR data for the unsubstituted this compound is not extensively detailed in readily available literature, analysis of its substituted derivatives allows for a reliable estimation of the expected proton chemical shifts. For instance, the spectra of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine derivatives show characteristic signals that can be extrapolated to the parent compound.

The protons on the saturated five-membered ring (positions 2 and 3) are expected to appear in the aliphatic region of the spectrum. The two protons at C3 would likely be observed as a triplet, while the two protons at C2, being adjacent to the carbonyl group, would appear as a downfield triplet. The protons on the pyrrole (B145914) ring (positions 5, 6, and 7) would resonate in the aromatic or olefinic region.

In a related compound, 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, the following signals are observed: a quintet for the two protons at C2, a multiplet for the two protons at C3, a triplet for the two protons at C5, and a singlet for the proton at C6. nuph.edu.ua This provides a basis for assigning the proton signals of the core structure.

Table 1: Representative ¹H NMR Data for a 2,3-dihydro-1H-pyrrolizine Derivative Data for 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine in CDCl₃

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 2.56 | quintet | 7.3 |

| H-3 | 2.97 - 3.04 | m | - |

| H-5 | 3.94 | t | 7.2 |

| H-6 | 6.21 | s | - |

¹³C NMR Data Analysis for Carbon Framework Characterization

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of this compound. The spectrum will feature signals for all seven carbon atoms in distinct chemical environments. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 160-200 ppm. The sp²-hybridized carbons of the pyrrole ring will appear in the olefinic region (100-150 ppm), while the sp³-hybridized carbons of the saturated ring (C2 and C3) will be found in the upfield, aliphatic region.

Data from 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine shows the C2 and C3 carbons at 24.52 and 26.82 ppm, respectively. nuph.edu.ua The carbon attached to the nitrogen (C5) is observed at 45.01 ppm. nuph.edu.ua The olefinic carbons of the pyrrole ring appear at various downfield shifts, influenced by the substituents. nuph.edu.ua

Table 2: Representative ¹³C NMR Data for a 2,3-dihydro-1H-pyrrolizine Derivative Data for 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine in CDCl₃

| Carbon Position | Chemical Shift (δ) ppm |

| C-2 | 24.52 |

| C-3 | 26.82 |

| C-5 | 45.01 |

| C-6 | 106.29 (q, ³JCF = 3.0 Hz) |

| C-7 | 105.25 (q, ²JCF = 38.1 Hz) |

| C-7a | 135.28 (q, ³JCF = 4.4 Hz) |

| C-8 | 110.86 |

¹⁹F NMR for Fluorinated Analogues

For fluorinated analogues, such as those containing a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. In the case of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine and its derivatives, the CF₃ group typically appears as a sharp singlet in the ¹⁹F NMR spectrum.

For a series of 5-halogeno-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines, the CF₃ group signal is observed at approximately -57.4 ppm. nuph.edu.ua This chemical shift is consistent with that reported for trifluoromethyl groups attached to a pyrrole ring. nuph.edu.ua

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. The most prominent peak would be the C=O stretching vibration of the ketone, which is anticipated in the region of 1650-1700 cm⁻¹. The exact position would be influenced by the conjugation with the pyrrole ring.

Other expected vibrations include:

C-H stretching: Aliphatic C-H stretching from the saturated ring would appear just below 3000 cm⁻¹, while aromatic/olefinic C-H stretching from the pyrrole ring would be observed just above 3000 cm⁻¹.

C=C stretching: The double bonds within the pyrrole ring will give rise to stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration is typically found in the 1000-1350 cm⁻¹ range.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the pyrrole ring, which are expected to produce strong signals. The C=O stretch would also be visible, although it is often weaker in Raman than in IR spectra.

Specific experimental FT-Raman data for the parent compound this compound is not widely reported in the literature. However, studies on more complex derivatives, such as Ketorolac, which contains the 2,3-dihydro-1H-pyrrolizine core, have utilized FT-Raman spectroscopy to analyze vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals. The presence of an α,β-unsaturated ketone system, which acts as a chromophore, is central to its UV-Vis profile.

Typically, molecules containing a carbonyl group (C=O) exhibit a weak absorption band in the 270-300 nm region, which is attributed to the n→π* (non-bonding to pi-antibonding) electronic transition. masterorganicchemistry.com For α,β-unsaturated ketones like this compound, a second, much stronger absorption band is expected at a shorter wavelength, corresponding to a π→π* transition. masterorganicchemistry.com The conjugation of the double bond with the carbonyl group delocalizes the π electrons, lowering the energy required for the π→π* transition and shifting its absorption maximum (λmax) to a longer wavelength compared to non-conjugated systems. Studies on related pyrrolizine-3-one derivatives have shown maximum absorbance peaks in the range of 306–416 nm. tandfonline.com This suggests that the π→π* transition for this compound would likely fall within this region.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (λmax) | Relative Intensity |

|---|---|---|

| n→π* | ~270-300 nm | Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

The molecular ion peak for this compound (C₇H₇NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For pyrrolizidine (B1209537) alkaloids, a related class of compounds, characteristic fragment ions are observed at m/z 120 and 138, which can be used for their identification. mjcce.org.mkpcom.edu Another common fragmentation pathway for ketones involves the loss of a neutral carbon monoxide (CO) molecule.

A plausible fragmentation pathway for this compound could involve:

Initial Ionization: Formation of the molecular ion [C₇H₇NO]⁺˙.

Loss of CO: A characteristic fragmentation for cyclic ketones, leading to a fragment ion.

Ring Cleavage: Fragmentation of the bicyclic ring system to produce stable pyrrole- or pyridine-based cations.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the sensitive and selective analysis of related pyrrolizidine alkaloids in complex mixtures. lcms.cz

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique has been successfully applied to this compound, offering precise details about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov

The crystal structure of this compound reveals that the molecule is nearly planar. nih.gov X-ray diffraction studies show that the asymmetric unit of the crystal contains two nearly identical molecules, with root-mean-square deviations from planarity of 0.025 Å and 0.017 Å, respectively. nih.gov These two independent molecules are oriented at a dihedral angle of 28.98° to each other. nih.gov This planarity is a consequence of the sp² hybridization of the atoms in the five-membered pyrrole ring fused with the five-membered ring containing the ketone. A similar planarity has been observed in related pyrrolizine structures. researchgate.net

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO |

| Molecules per Asymmetric Unit | 2 |

| Molecular Conformation | Nearly Planar |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

The arrangement of molecules within the crystal lattice is stabilized by a network of weak intermolecular interactions. nih.gov In the crystal structure of this compound, the two independent molecules within the asymmetric unit are linked to each other by a C-H···O hydrogen bond. nih.gov Furthermore, these molecular pairs are connected into zigzag chains that extend along the c-axis of the crystal, also through weak intermolecular C-H···O hydrogen bonds. nih.gov

Advanced Spectroscopic Methods for Structural Characterization

Beyond the standard suite of spectroscopic techniques, advanced methods offer enhanced capabilities for probing the structure and dynamics of this compound.

Quantum Cascade Laser Infrared (QCL-IR) spectroscopy is a powerful vibrational spectroscopy technique that has emerged as a superior alternative to conventional Fourier Transform Infrared (FTIR) spectroscopy for certain applications. diva-portal.orgrsc.org QCLs are semiconductor lasers that provide high-intensity, tunable, and coherent mid-infrared radiation. spectroscopyonline.comphotonics.com

For a molecule like this compound, QCL-IR spectroscopy could offer significant advantages in its structural characterization:

High Spectral Resolution and Brightness: The high spectral power of QCLs allows for highly sensitive measurements, even for samples with low concentrations or weak absorption bands. diva-portal.org This would be particularly useful for accurately characterizing the strong carbonyl (C=O) stretching vibration, which for α,β-unsaturated ketones typically appears in the 1685-1666 cm⁻¹ region. orgchemboulder.com

Analysis in Aqueous Media: The high brightness of QCL sources enables the analysis of samples in aqueous solutions, which is often challenging with traditional FTIR due to the strong IR absorption of water. rsc.orgsemanticscholar.org

High-Throughput Analysis: QCL-based instruments can acquire spectra rapidly, making them suitable for monitoring dynamic processes or for high-throughput screening applications. laserfocusworld.comnih.gov

By targeting the specific vibrational frequencies of the functional groups in this compound, such as the C=O stretch, C=C stretch, and C-N stretch, QCL-IR spectroscopy can provide a detailed and highly sensitive fingerprint of the molecule, complementing data from other spectroscopic methods.

Applications of Optical Photothermal Infrared (O-PTIR) Spectroscopy

Optical Photothermal Infrared (O-PTIR) spectroscopy is a cutting-edge analytical technique that merges the chemical specificity of infrared spectroscopy with the high spatial resolution of visible light microscopy. This method overcomes the diffraction limit of conventional IR spectroscopy, enabling the acquisition of IR spectra and chemical images at the sub-micron scale nih.govphotothermal.com.

The fundamental principle of O-PTIR involves illuminating a sample with a tunable, pulsed mid-infrared laser. When the laser frequency matches a vibrational mode of the molecules in the sample, the absorbed energy is converted into heat, causing a localized thermal expansion and a change in the refractive index. A co-aligned visible laser beam detects this photothermal response, and by scanning the IR laser through a range of wavenumbers, an infrared absorption spectrum is generated photothermal.com. This technique offers several advantages, including minimal to no sample preparation, non-contact measurement, and the generation of high-quality, transmission-like FTIR spectra without scattering artifacts photothermal.comphotonics.com.

While specific applications of O-PTIR on this compound are not documented in the current literature, its capabilities suggest significant potential for the characterization of this and related heterocyclic compounds. For instance, in the context of natural product research, O-PTIR could be employed to:

Map the distribution of this compound within a biological matrix. Given its high spatial resolution, O-PTIR could visualize the localization of this compound in plant tissues or microbial cultures where it might be produced.

Characterize the chemical composition of complex mixtures containing pyrrolizidine alkaloids. The technique's ability to acquire spectra from individual sub-micron particles would be invaluable in analyzing heterogeneous samples.

Investigate the interaction of this compound with other molecules at a subcellular level. This could provide insights into its biochemical mode of action or metabolic fate.

The versatility of O-PTIR is demonstrated by its successful application in diverse fields such as life sciences for single-cell analysis, materials science for polymer characterization, and cultural heritage for the non-destructive analysis of artifacts nih.govresearchgate.net.

Applications of Atomic Force Microscopy-Based Infrared (AFM-IR) Spectroscopy

Atomic Force Microscopy-Based Infrared (AFM-IR) spectroscopy is another powerful technique that provides chemical information at the nanoscale by combining the high spatial resolution of atomic force microscopy with the chemical analysis capabilities of infrared spectroscopy nih.govwikipedia.org. This method also circumvents the diffraction limit of conventional IR spectroscopy, achieving spatial resolutions down to the order of tens of nanometers nih.govacs.org.

In AFM-IR, a pulsed, tunable infrared laser is directed onto a sample, and the resulting photothermal expansion is detected by the sharp tip of an AFM cantilever in contact with the sample surface. The absorption of IR radiation causes the sample to expand and contract, inducing oscillations in the cantilever. The amplitude of these oscillations is proportional to the amount of light absorbed by the sample. By measuring the cantilever's response as a function of the IR laser's wavenumber, a localized IR absorption spectrum is obtained elettra.eu.

Similar to O-PTIR, there are no specific published applications of AFM-IR for the analysis of this compound. However, the technique's proven capabilities in other areas of chemical and biological analysis suggest its potential utility for studying this compound and its analogs. Potential applications could include:

Nanoscale chemical imaging of this compound in complex matrices. AFM-IR could provide detailed chemical maps showing the distribution of the compound at a resolution far exceeding that of conventional microspectroscopy.

Characterization of thin films or monolayers containing pyrrolizidine alkaloids. The high surface sensitivity of AFM-IR makes it ideal for studying the chemical composition and orientation of molecules at interfaces.

Investigation of the chemical heterogeneity of natural products. Many natural products are found in complex mixtures or within intricate biological structures. AFM-IR could be used to obtain spectra from individual components within these mixtures, aiding in their identification and characterization.

AFM-IR has been successfully applied to a wide range of materials, including polymers, biological samples such as lipid membranes, and pharmaceutical formulations, demonstrating its versatility and power for nanoscale chemical analysis acs.orgelettra.euoptica.org.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 2,3-dihydro-1H-pyrrolizin-1-one would be instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the starting point for such an optimization would typically be the experimentally determined crystal structure.

X-ray crystallography has shown that in the solid state, this compound exists in a nearly planar conformation. nih.govnih.gov In the asymmetric unit of the crystal, there are two almost identical molecules, with root-mean-square deviations from planarity of 0.025 Å and 0.017 Å. nih.gov The two fused five-membered rings are almost coplanar. nih.gov A computational geometry optimization using DFT would seek to find the global minimum on the potential energy surface in the gaseous phase, which may or may not be identical to the solid-state structure due to the absence of crystal packing forces. Conformational analysis would further explore other possible low-energy spatial arrangements of the atoms.

Table 1: Selected Experimental Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇NO |

| Molecular Weight | 121.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.301 |

| b (Å) | 7.1730 |

| c (Å) | 14.3760 |

| β (°) | 90.989 |

| Volume (ų) | 1165.2 |

| Data sourced from Ali et al. (2010). nih.gov |

Electronic Structure Analysis (HOMO-LUMO, NBO)

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis would provide further detail on the electronic structure by describing the electron density in terms of localized bonds and lone pairs, offering insights into hybridization and delocalization of electrons within the this compound framework.

Vibrational Wavenumber Calculations

Theoretical vibrational analysis via DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can then be compared with an experimental spectrum to confirm the structure of the compound and to understand the nature of its chemical bonds. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. For this compound, this would allow for the precise assignment of vibrational bands, including the characteristic C=O and C-N stretching frequencies.

Reactivity Descriptors and Quantum Chemical Parameters

From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived. These parameters, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -E).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons ( χ²/2η ).

While the specific values for this compound are not published, calculations on related heterocyclic systems demonstrate the utility of these descriptors in comparing the reactivity of different compounds.

Thermodynamic Property Calculations

DFT calculations can also be used to predict the thermodynamic properties of this compound at different temperatures. These properties include:

Standard Enthalpy of Formation (ΔHf°)

Standard Gibbs Free Energy of Formation (ΔGf°)

Entropy (S°)

Heat Capacity (Cv)

These calculated thermodynamic parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Non-Linear Optical (NLO) Properties Theoretical Studies

Molecules with extended π-electron systems and significant charge separation can exhibit non-linear optical (NLO) properties, making them of interest for materials science applications. Theoretical calculations can predict these properties, primarily the first-order hyperpolarizability (β). A large β value suggests that the molecule could be a good candidate for NLO materials. The investigation of this compound's NLO properties would involve calculating the dipole moment (μ) and the hyperpolarizability tensors. The presence of the carbonyl group and the nitrogen atom within the conjugated system suggests that it might possess modest NLO properties, though likely less pronounced than in more extended or specifically functionalized donor-acceptor systems.

In Silico Predictions for Chemical Space Exploration (e.g., PAINS Filter Analysis)

In the realm of computational chemistry, the exploration of chemical space through in silico predictions is a cornerstone of modern drug discovery and development. These predictive models allow for the early assessment of a compound's potential viability as a drug candidate, flagging potential issues long before costly and time-consuming laboratory synthesis and testing. One of the critical tools in this process is the use of Pan-Assay Interference Compounds (PAINS) filters.

PAINS are chemical compounds that are known to interfere with a wide variety of biological assays, often leading to false-positive results. bris.ac.uknih.gov This interference can arise from a number of mechanisms, including chemical reactivity, aggregation, or other non-specific interactions. nih.gov By computationally screening compound libraries against PAINS filters, researchers can identify and remove these problematic molecules at an early stage, thereby enriching their screening collections with compounds that are more likely to be genuine hits. bris.ac.ukoptibrium.com

The predictions for these related compounds highlight the utility of in silico tools in evaluating key properties. For instance, adherence to Lipinski's Rule of Five is a primary indicator of a compound's potential for oral bioavailability. mdpi.com This rule assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Furthermore, predictions of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, are crucial for derisking drug candidates. rfppl.co.innih.gov

For example, in silico models can predict a compound's intestinal absorption, its ability to cross the blood-brain barrier, and its potential to cause liver injury or mutagenicity (AMES toxicity). mdpi.com The following table, based on data from the study of phytotoxic pyrrolizidine (B1209537) alkaloids, illustrates the types of in silico predictions that are critical for chemical space exploration.

Table 1: Illustrative In Silico Predictions for a Set of Pyrrolizidine Alkaloids

| Parameter | Prediction Outcome for a Set of 15 Pyrrolizidine Alkaloids | Significance in Drug Discovery |

|---|---|---|

| Lipinski's Rule of Five | All compounds adhered to the rule. mdpi.com | Indicates good potential for oral bioavailability. |

| AMES Toxicity | 20% of the compounds were predicted to have mutagenic potential. mdpi.com | Flags potential for causing DNA mutations, a major safety concern. |

| Hepatotoxicity (Liver Injury) | 53.33% of the compounds were predicted to cause liver injury. mdpi.com | Identifies potential for drug-induced liver damage. |

| Human Intestinal Absorption | All compounds demonstrated high intestinal absorption. mdpi.com | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | 86.66% of the compounds were predicted to cross the BBB. mdpi.com | Indicates potential for central nervous system effects (desirable or undesirable). |

| hERG I and hERG II Inhibition | None of the compounds were predicted to inhibit hERG channels. mdpi.com | Suggests a lower risk of cardiotoxicity. |

This table is generated based on findings from a study on 15 phytotoxic pyrrolizidine alkaloids and is for illustrative purposes to demonstrate the application of in silico prediction methods.

The application of PAINS filters and other in silico predictive models is a vital step in navigating the vastness of chemical space. By flagging compounds with a high probability of assay interference or unfavorable ADME/Tox properties, these computational tools enable researchers to focus their resources on the most promising candidates, ultimately accelerating the journey from a chemical entity to a potential therapeutic agent.

Structure Reactivity and Structure Selectivity Relationships in 2,3 Dihydro 1h Pyrrolizin 1 One Scaffolds Excluding Biological Implications

Influence of Substituents on Chemical Reactivity

The chemical behavior of the 2,3-dihydro-1H-pyrrolizin-1-one scaffold is significantly modulated by the presence and nature of substituent groups on the heterocyclic rings. These substituents can exert profound electronic and steric effects, thereby dictating the pathways and outcomes of chemical reactions.

Electronic Effects on Reaction Pathways (e.g., Electrophilic Reactivity)

The pyrrole (B145914) ring within the 2,3-dihydro-1H-pyrrolizine system is electron-rich and thus susceptible to electrophilic substitution. The regioselectivity of these reactions is heavily influenced by the electronic properties of substituents. For instance, the presence of a trifluoromethyl group at the 7-position directs electrophilic attack to the 5-position of the pyrrole ring. nbuv.gov.ua

Studies have shown that 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine readily undergoes electrophilic halogenation with N-halosuccinimides (NCS, NBS, NIS) and acylation reactions. nbuv.gov.ua While trifluoroacetylation occurs smoothly at room temperature, acylation with less reactive anhydrides like acetic anhydride (B1165640) requires the use of a catalyst such as boron trifluoride–ether complex to proceed. nbuv.gov.ua This highlights the deactivating effect of the trifluoromethyl group on the pyrrole ring, which necessitates more potent electrophiles or catalytic activation for the reaction to occur.

The following table summarizes the electrophilic reactions of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine:

| Reagent | Conditions | Product | Yield |

| N-Chlorosuccinimide (NCS) | DMF, 0-5 °C to RT | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Good |

| N-Bromosuccinimide (NBS) | DMF, 0-5 °C to RT | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Good |

| N-Iodosuccinimide (NIS) | DMF, 0-5 °C to RT | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Good |

| Acetic anhydride / BF₃·OEt₂ | - | 5-Acetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Moderate |

| Trifluoroacetic anhydride | CH₂Cl₂ | 5-Trifluoroacetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

| Ethyl oxalyl chloride | - | Ethyl 2-(7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetate | High |

Data sourced from Klipkov & Gerus, 2023. nbuv.gov.ua

Steric Effects on Reaction Stereoselectivity

Steric hindrance plays a crucial role in governing the stereochemical outcome of reactions involving the this compound scaffold. The approach of a reagent to the bicyclic system can be influenced by the size and spatial arrangement of existing substituents, leading to preferential formation of one stereoisomer over another.

In the context of cycloaddition reactions, the stereoselectivity is often dictated by the steric accessibility of the diene face. For example, in the intramolecular Diels-Alder reaction of certain indolizinone precursors, the tethered dienophile can only approach the diene from the less sterically hindered face of the molecule, resulting in a specific anti relationship between the substituents in the product. nih.gov

Furthermore, in nucleophilic additions to the iminium ion derived from a pyrrolizine, the nucleophile preferentially attacks from the sterically more accessible face, leading to high diastereoselectivity. nih.gov This principle is fundamental in controlling the stereochemistry of newly formed stereocenters on the pyrrolizine core.

Stereochemical Control in Synthetic Transformations

The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. For the this compound scaffold, achieving stereochemical control is essential for the synthesis of specific stereoisomers, which is often a prerequisite for biological activity.

Diastereoselectivity Studies in Cyclization Reactions

The formation of the bicyclic pyrrolizidinone core through cyclization reactions often presents opportunities for diastereoselective control. The relative stereochemistry of substituents on the starting materials can direct the formation of specific diastereomers of the final product.

One notable example is the diastereoselective hydrogenation of a cyclic imine to afford a cis-2,5-disubstituted pyrrolidine (B122466), a key intermediate in the synthesis of certain β3-AR agonists. researchgate.net This reduction establishes the third stereocenter with high diastereoselectivity. researchgate.net

Intramolecular cyclization reactions can also exhibit high levels of diastereoselectivity. For instance, the intramolecular aza-Michael reaction of conjugated amides bearing a pendant α,β-unsaturated ketone moiety, catalyzed by a chiral phosphoric acid, proceeds with excellent diastereoselectivity, leading to the formation of enantioenriched pyrrolidines. nih.govacs.org The stereochemical integrity of the newly formed stereocenter is maintained throughout subsequent transformations. nih.govacs.org

The following table showcases the diastereoselectivity in the synthesis of polycyclic quinolines via a Povarov reaction cascade, which involves an intramolecular cyclization step. The reaction consistently yields a single diastereoisomer. researchgate.net

| Entry | Diene | Dienophile | Product | Diastereomeric Ratio |

| 1 | 3a | 4 | 5a | >99:1 |

| 2 | 3b | 4 | 5b | >99:1 |

| 3 | 3c | 4 | 5c | >99:1 |

| 4 | 3d | 4 | 5d | >99:1 |

| 5 | 3e | 4 | 5e | >99:1 |

| 6 | 3f | 4 | 5f | >99:1 |

Data sourced from a study on the diastereoselective intramolecular cyclization/Povarov reaction cascade. researchgate.net

Enantioselectivity Studies in Asymmetric Synthesis

The asymmetric synthesis of this compound derivatives, where one enantiomer is selectively produced, is a significant area of research. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment, influencing the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolizine and pyrrolizidinone scaffolds. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed in various transformations. For example, a highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a chiral phosphoric acid, provides access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent enantioselectivity. nih.gov

Similarly, the enantioselective intramolecular aza-Michael reaction of conjugated amides catalyzed by an (S)-TRIP-derived phosphoric acid leads to fluorinated indolizidinone derivatives with high enantiomeric excess. nih.govacs.org The chiral catalyst effectively controls the formation of the new stereocenter. nih.govacs.org

The table below presents data from the enantioselective synthesis of fluorinated indolizidinone derivatives, highlighting the high enantioselectivities achieved. acs.org

| Substrate | Product | Yield (%) | ee (%) |

| 3a | 5a | 45 | 95 |

| 3e | 5e | 51 | >99 |

| 3f | 5f | 42 | 99 |

| 3g | 5g | 33 | 99 |

| 3h | 5h | 48 | 98 |

| 3i | 5i | 39 | 98 |

| 3j | 5j | 45 | 99 |

| 3k | 5k | 30 | 97 |

| 3l | 5l | 33 | 98 |

| 3m | 5m | 42 | 95 |

| 3n | 5n | 31 | 94 |

| 3o | 5o | 38 | 95 |

| 3p | 5p | 40 | 85 |

Data sourced from Escolano et al., 2023. acs.org

Furthermore, 'clip-cycle' synthesis, which involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, has been developed for the asymmetric synthesis of various substituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk

Applications in Advanced Organic Synthesis

Utilization as Versatile Synthetic Building Blocks

The inherent reactivity of the 2,3-dihydro-1H-pyrrolizin-1-one core, coupled with the ability to introduce a variety of substituents, makes it a valuable starting material for synthetic chemists. The pyrrole (B145914) ring is susceptible to electrophilic substitution, while the ketone and the adjacent methylene (B1212753) groups offer sites for nucleophilic attack and functionalization. This dual reactivity allows for the strategic construction of intricate molecular frameworks.

Derivatives of 2,3-dihydropyrrolizine have been recognized for their potential in medicinal chemistry, with research demonstrating their utility in developing analgesics, anti-inflammatory agents, and other therapeutic compounds. nih.gov The ability to readily functionalize the 2,3-dihydro-1H-pyrrolizine skeleton, for instance by introducing trifluoromethyl groups, opens pathways to novel building blocks for medicinal chemistry. nbuv.gov.ua

Precursors for Polycyclic Ring Systems